molecular formula C13H27NO2 B15276195 Tert-butyl dibutylcarbamate

Tert-butyl dibutylcarbamate

Cat. No.: B15276195
M. Wt: 229.36 g/mol
InChI Key: BIOGUNMFAFKPLK-UHFFFAOYSA-N
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Description

Tert-butyl dibutylcarbamate is a carbamate ester derivative characterized by a tert-butyl group and two butyl substituents attached to the carbamate functional group. Carbamates are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and versatility as protecting groups for amines. Carbamates generally exhibit moderate stability under ambient conditions but may decompose under acidic or alkaline environments, releasing volatile byproducts .

Properties

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

tert-butyl N,N-dibutylcarbamate

InChI

InChI=1S/C13H27NO2/c1-6-8-10-14(11-9-7-2)12(15)16-13(3,4)5/h6-11H2,1-5H3

InChI Key

BIOGUNMFAFKPLK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl dibutylcarbamate can be synthesized through the reaction of tert-butyl chloroformate with dibutylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a steady supply of the compound and minimizes the formation of byproducts. The use of automated systems and advanced monitoring techniques helps maintain the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl dibutylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl dibutylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl dibutylcarbamate involves its ability to form stable carbamate bonds with various substrates. The tert-butyl group provides steric hindrance, which protects the carbamate bond from hydrolysis and other degradation processes. This stability makes it an effective protecting group in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on tert-butyl dibutylcarbamate’s structural and functional analogs, primarily tert-butyl alcohol (–7) and a related carbamate compound (), to infer properties and risks.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property tert-Butyl Alcohol (C₄H₁₀O) tert-Butyl (3s,4r)-Carbamate (C₁₇H₂₅NO₄) Inferred Data for this compound
Molecular Weight 74.12 g/mol 307.4 g/mol ~215–250 g/mol (estimated)
Hazards Skin/eye irritation, CNS depression, flammable No known hazards reported Likely low acute toxicity (carbamate trend)
Reactivity Violent reactions with oxidizers, acids, metals Stable under recommended conditions May decompose with strong acids/bases
Exposure Limits (OSHA) 100 ppm (8-hour TWA) Not regulated Likely unregulated (similar carbamates)
Storage Requirements Avoid oxidizers, acids, heat, sparks Dry, sealed containers at ambient conditions Store in cool, dry, well-ventilated areas
Decomposition Products Isobutylene (flammable gas) Not specified Potential release of CO, amines, or alcohols

Key Findings

Reactivity and Stability: tert-Butyl alcohol is highly reactive with oxidizers, alkali metals, and acids, producing flammable gases like hydrogen and isobutylene . However, carbamates generally undergo hydrolysis in acidic or alkaline environments, releasing CO₂ and amines. This compound may follow this trend, necessitating precautions against moisture and incompatible reagents.

This compound is likely less irritating than tert-butyl alcohol but may still require handling precautions to avoid prolonged exposure.

Exposure Controls :

  • OSHA’s permissible exposure limit (PEL) for tert-butyl alcohol (100 ppm) reflects its volatility and irritancy . For carbamates, such limits are typically absent unless specific toxicity data exist. Engineering controls (e.g., ventilation) and personal protective equipment (PPE) like gloves and goggles are recommended for both compound classes .

Fire and Decomposition Risks: tert-Butyl alcohol is flammable (LEL: 2.3% v/v) and requires dry chemical or CO₂ extinguishers . Carbamates are generally less flammable but may emit toxic gases (e.g., CO, NOₓ) during combustion .

Biological Activity

Tert-butyl dibutylcarbamate (TBDC) is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological effects, and relevant case studies associated with TBDC, drawing from diverse research findings.

TBDC is synthesized through the reaction of tert-butyl carbamate with dibutylamine. The resulting compound contains a tert-butyl group, which is known for its steric hindrance and unique reactivity patterns in chemical transformations. The structural characteristics of TBDC contribute to its biological activity, influencing interactions with biological macromolecules.

Anti-Inflammatory Properties

Research indicates that derivatives of tert-butyl carbamate exhibit significant anti-inflammatory activity. For example, a study demonstrated that various substituted benzamido phenylcarbamates, including those derived from tert-butyl carbamate, showed promising anti-inflammatory effects when evaluated using the carrageenan-induced rat paw edema model. The percentage inhibition values ranged from 39% to 54%, suggesting a strong potential for therapeutic applications in inflammatory conditions .

Toxicological Studies

TBDC has been subjected to various toxicological assessments to evaluate its safety profile. In acute toxicity studies, the compound demonstrated an LD50 value indicating moderate toxicity levels in animal models. For instance, studies on related compounds have shown adverse effects such as decreased body weight and signs of ulceration at high doses .

A notable study reported that when administered at doses of 2000 mg/kg bw, significant mortality was observed in test subjects, highlighting the importance of dosage in assessing safety . Furthermore, chronic exposure studies indicated potential nephrotoxic effects, emphasizing the need for caution in handling and application .

Case Study: Dermal Sensitization

A case study involving dermal exposure to tert-butyl compounds reported allergic dermatitis and sensitization reactions among workers exposed to high concentrations of related compounds. This underscores the importance of workplace safety and monitoring for individuals handling such chemicals .

Pharmacokinetics and Metabolism

The pharmacokinetic properties of TBDC have been explored through various studies that assess absorption, distribution, metabolism, and excretion (ADME). These studies indicate that the tert-butyl group can influence metabolic pathways, potentially affecting the bioavailability and efficacy of the compound in therapeutic contexts .

Summary Table: Biological Activity Overview

Activity Description Study Reference
Anti-inflammatorySignificant inhibition in rat models
Acute toxicityLD50 values indicating moderate toxicity
Dermal sensitizationReports of allergic reactions in occupational settings
PharmacokineticsInfluences on metabolism and bioavailability

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